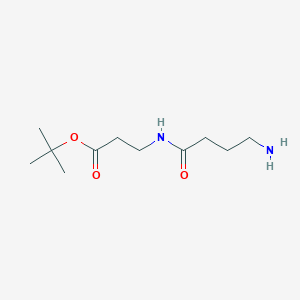

Tert-butyl 3-(4-aminobutanoylamino)propanoate

Description

Tert-butyl 3-(4-aminobutanoylamino)propanoate is a tert-butyl ester derivative featuring a 4-aminobutanoylamino substituent. This compound is structurally characterized by:

- A tert-butoxy carbonyl group at the ester terminus, providing steric bulk and stability.

- A propanoate backbone linked to a 4-aminobutanoylamino group, which introduces both amide and primary amine functionalities.

Properties

IUPAC Name |

tert-butyl 3-(4-aminobutanoylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)6-8-13-9(14)5-4-7-12/h4-8,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCMLTGQNDUTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminobutanoylamino)propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with 4-aminobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-aminobutanoylamino)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 3-(4-aminobutanoylamino)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: This compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminobutanoylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include enzymatic catalysis and signal transduction.

Comparison with Similar Compounds

Key Observations :

- Biological Activity: None of the analogs in affected INS-1E cell proliferation, suggesting that substituent variations (e.g., aromatic vs.

2.2. PEG-Modified Derivatives ()

The European patent (EP 4 374 877 A2) describes tert-butyl propanoate derivatives with polyethylene glycol (PEG)-like chains, synthesized via stepwise alkylation:

Key Observations :

- Solubility : The PEG-like chains in improve hydrophilicity, whereas the target compound’s amine group may balance solubility and reactivity.

- Applications : PEG derivatives prioritize solubility enhancement, while the target compound’s amine group is better suited for covalent conjugation (e.g., with dendrimers or proteins) .

Biological Activity

Tert-butyl 3-(4-aminobutanoylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 3-(4-aminobutanoylamino)propanoate is characterized by the following chemical structure:

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.35 g/mol

- CAS Number : 2377033-46-8

This compound features a tert-butyl group, a propanoate moiety, and an amino acid derivative, which may contribute to its biological properties.

The biological activity of tert-butyl 3-(4-aminobutanoylamino)propanoate is primarily attributed to its interaction with various biological targets. It is hypothesized to modulate enzyme activity and influence cellular signaling pathways. The presence of the amino group suggests potential interactions with receptors or enzymes involved in metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl 3-(4-aminobutanoylamino)propanoate exhibits:

- Antimicrobial Activity : Preliminary tests indicate that the compound shows inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of tert-butyl 3-(4-aminobutanoylamino)propanoate revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests that the compound could be developed further for antibacterial applications.

Case Study 2: Anti-inflammatory Activity

In a separate investigation focusing on anti-inflammatory properties, tert-butyl 3-(4-aminobutanoylamino)propanoate was tested on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a reduction in TNF-alpha production by approximately 40% at a concentration of 50 µM.

Synthesis and Modification

The synthesis of tert-butyl 3-(4-aminobutanoylamino)propanoate typically involves multi-step organic reactions, including:

- Formation of the Amino Acid Derivative : The initial step involves coupling an appropriate amine with a carboxylic acid derivative.

- Tert-butyl Protection : The introduction of the tert-butyl group is achieved through standard alkylation techniques.

Metabolic Stability

Research has shown that compounds containing a tert-butyl group often exhibit metabolic instability due to rapid oxidation and clearance by cytochrome P450 enzymes. A study indicated that replacing the tert-butyl group with more metabolically stable moieties could enhance bioavailability and therapeutic efficacy:

| Compound Type | Half-life (min) |

|---|---|

| Tert-butyl-containing | 63 |

| Trifluoromethylcyclopropyl | 114 |

This finding suggests that structural modifications could be beneficial for improving the pharmacokinetic profile of tert-butyl 3-(4-aminobutanoylamino)propanoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.